Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXKMWVLGUQISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199082 | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099660-67-9 | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099660-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(chlorosulfonyl)-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
Executive Summary
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its strategic placement of a sulfonyl chloride, a fluorine atom, and a methyl ester on a benzene ring provides a versatile scaffold for synthetic chemists. The distinct reactivity of each functional group allows for selective, sequential modification, making it a valuable building block for creating complex molecules and diverse compound libraries. This guide provides an in-depth analysis of its chemical properties, reactivity, synthetic applications, and essential safety protocols, designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The structural arrangement of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate dictates its chemical behavior. The electron-withdrawing nature of the fluoro, chlorosulfonyl, and methyl ester groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the sulfonyl chloride group for nucleophilic attack.
Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and Related Structures
| Property | Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 3-(Chlorosulfonyl)-4-fluorobenzoic acid[1][2] | Methyl 3-(chlorosulfonyl)-4-methylbenzoate[3] |
| CAS Number | 35144-24-2 | 2267-40-5 | 372198-41-9 |
| Molecular Formula | C₈H₆ClFO₄S | C₇H₄ClFO₄S | C₉H₉ClO₄S |
| Molecular Weight | 252.65 g/mol [4] | 238.62 g/mol [1] | 248.68 g/mol [3] |
| Appearance | Varies (solid or liquid) | Solid | Pale brown solid[5] |
| Purity | Typically >95% | 95%[1] | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C[4] | Inert atmosphere, 2-8°C[1] | Not specified |
Chemical Reactivity and Synthetic Utility
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry.
The fluorine atom ortho to the sulfonyl chloride group enhances the electrophilicity of the sulfur atom through inductive electron withdrawal, making the compound highly reactive. The methyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, although these reactions typically require more forcing conditions than the sulfonation reaction.
Core Reactivity: Sulfonamide Formation
The most prevalent application of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is in the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to quench the HCl byproduct generated during the reaction.[6] This facile and high-yielding reaction makes it an ideal strategy for diversification in drug discovery programs.[7]
Below is a generalized workflow for this key transformation.
Caption: Generalized workflow for sulfonamide synthesis.
Example Synthetic Protocol: Synthesis of a Sulfonamide Derivative
This protocol provides a trusted, step-by-step methodology for the synthesis of a generic sulfonamide derivative, adapted from standard procedures for reacting sulfonyl chlorides with amines.[6]
Objective: To synthesize a Methyl 4-fluoro-3-(sulfamoyl)benzoate derivative.
Materials:
-
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
-
Amine of choice (e.g., aniline, benzylamine) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of Amine: In a separate flask, dissolve the selected amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Reaction: Add the amine/pyridine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes. Maintaining the low temperature is crucial to control the exothermic reaction and minimize side products.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Safety, Handling, and Storage
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and related sulfonyl chlorides are reactive and corrosive compounds that require careful handling.
-
Hazards: These compounds are classified as corrosive and can cause severe skin burns and eye damage.[3][8] The hazard statement H314 is commonly associated with this class of chemicals.[3][4] Inhalation of dust or vapors may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust or vapors.[10] This compound is moisture-sensitive; the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid. Handle under an inert atmosphere where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage is under an inert atmosphere at 2-8°C.[1][4]
-
Spills: In case of a spill, evacuate the area.[11] Use dry clean-up procedures to avoid generating dust.[10] Collect the spilled material in a sealed container for proper disposal.[10]
Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide linkage is a privileged functional group in medicinal chemistry, present in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants. The ability of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate to readily form this linkage makes it a valuable intermediate in pharmaceutical development.[12] While specific drug synthesis pathways involving this exact molecule are proprietary, its role as a building block is evident in the broader context of fluorinated aromatic compounds in drug design.[12] Fluorine substitution is a common strategy used by medicinal chemists to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an important intermediate for introducing these desired properties into drug candidates.[12][13]
References
-
PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
-
Fluorochem Private Limited. (n.d.). 3-(Chlorosulfonyl)-4-fluorobenzoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from [Link]
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A Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a key organic intermediate that has garnered significant attention in the field of drug discovery and development. Its unique trifunctional molecular architecture, featuring a reactive chlorosulfonyl group, a fluorine atom, and a methyl ester, makes it a highly versatile scaffold for the synthesis of complex pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorosulfonyl moiety serves as a crucial handle for introducing sulfonamide functionalities, a common pharmacophore in a wide range of therapeutic agents.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 350998-90-8 | N/A |
| Molecular Formula | C₈H₆ClFO₄S | [3] |
| Molecular Weight | 252.65 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in most organic solvents | N/A |
Synthesis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: A Plausible Two-Step Approach
Overall Reaction Scheme:
A plausible synthetic pathway for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Step 1: Chlorosulfonylation of 4-Fluorobenzoic Acid
The first step involves the electrophilic aromatic substitution of 4-fluorobenzoic acid with chlorosulfonic acid. The fluorine atom is an ortho-, para- director; however, the carboxylic acid group is a meta- director and deactivating. The directing effects of both substituents influence the position of the incoming chlorosulfonyl group, favoring the position ortho to the fluorine and meta to the carboxylic acid.
Experimental Protocol:
-
In a fume hood, to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add 4-fluorobenzoic acid (1 eq.).
-
Cool the flask in an ice-water bath and slowly add an excess of chlorosulfonic acid (3-5 eq.) via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 3-(chlorosulfonyl)-4-fluorobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Serves as both the reagent and the solvent, driving the reaction to completion.
-
Controlled Temperature: The initial cooling prevents a runaway reaction, while the subsequent heating provides the necessary activation energy for the substitution.
-
Quenching on Ice: Safely decomposes the excess chlorosulfonic acid and precipitates the product.
Step 2: Fischer Esterification of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid
The second step is the acid-catalyzed esterification of the carboxylic acid group with methanol to yield the final product.
Experimental Protocol:
-
To a round-bottom flask containing the dried 3-(chlorosulfonyl)-4-fluorobenzoic acid (1 eq.) from the previous step, add an excess of methanol (10-20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
-
The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Methanol: Shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.[6]
-
Sulfuric Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]
-
Aqueous Workup: Removes the acid catalyst and any remaining starting material.
The Strategic Importance in Drug Discovery
The trifunctional nature of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate makes it a valuable precursor for creating diverse libraries of compounds for high-throughput screening.
Synthetic utility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in generating diverse chemical entities.
The highly reactive chlorosulfonyl group can readily react with a wide array of primary and secondary amines to form a diverse set of sulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, found in antibacterial drugs, diuretics, anticonvulsants, and hypoglycemic agents.
Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate amides, another critical functional group in pharmaceuticals. This sequential and orthogonal reactivity allows for the systematic exploration of chemical space around the central fluorinated benzene ring. The fluorine atom itself can improve the pharmacokinetic profile of a drug candidate by blocking metabolic oxidation at that position and can also enhance binding to target proteins through favorable electrostatic interactions.[7]
Conclusion
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate stands out as a strategically important building block for medicinal chemists. Its synthesis, achievable through a straightforward and scalable two-step process, provides access to a versatile platform for the generation of novel and structurally diverse molecules. The inherent reactivity of its functional groups, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued relevance in the quest for new and improved therapeutic agents. This guide provides a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.
References
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- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents.
- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Justia Patents. Process for synthesis of mesotrione. [Link]
- Google Patents.
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
- Google Patents.
-
PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. [Link]
- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
MySkinRecipes. 4-(Chlorosulfonyl)-3-fluorobenzoic acid. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
- Google Patents.
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
PubMed. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChemLite. Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S). [Link]
-
PubChemLite. Methyl 2-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S). [Link]
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solubility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in organic solvents
Technical Guide: Solubility & Handling of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
Part 1: Executive Summary & Chemical Profile
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a highly reactive electrophilic building block used extensively in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the sulfonyl chloride (
However, this utility comes with a critical handling constraint: Solubility cannot be decoupled from Stability. The sulfonyl chloride moiety is moisture-sensitive and prone to solvolysis.[1] Therefore, solvent selection is not merely about dissolution capacity but about preventing structural degradation.[1]
Physicochemical Identity
| Property | Detail |
| Chemical Name | Methyl 3-(chlorosulfonyl)-4-fluorobenzoate |
| Functional Class | Aryl Sulfonyl Chloride / Benzoate Ester |
| Physical State | Solid (White to off-white crystalline powder) |
| Polarity | Moderate (Lipophilic ester/halo-arene core) |
| Primary Reactivity | Electrophilic attack at Sulfur (Sulfonylation) |
| Critical Risk | Hydrolysis to sulfonic acid; Solvolysis to sulfonate esters |
Part 2: Solubility Profile & Solvent Compatibility
The solubility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate follows the general "like dissolves like" principle for polar organic molecules, but is strictly limited by chemical compatibility.[1]
Recommended Solvents (Inert & Effective)
These solvents dissolve the compound effectively (>50 mg/mL typically) without triggering degradation, provided they are anhydrous .[1]
| Solvent | Solubility | Stability | Application Context |
| Dichloromethane (DCM) | High | High | Standard. Ideal for reactions at 0°C–RT.[1] Easy removal. |
| Tetrahydrofuran (THF) | High | Moderate* | Good for coupling reactions.[1] Must be inhibitor-free and anhydrous.[1] |
| Ethyl Acetate (EtOAc) | High | High | Excellent for workups and extractions.[1] |
| Acetonitrile (MeCN) | Moderate | High | Preferred for analytical prep (HPLC) and polar reactions.[1] |
| Toluene | Moderate | High | Ideal for reflux conditions or azeotropic drying.[1] |
| Chloroform ( | High | High | Standard for NMR. Ensure acid-free.[1] |
Incompatible Solvents (Reactive)
These solvents act as nucleophiles, destroying the sulfonyl chloride group within minutes to hours.
-
Water: Causes rapid hydrolysis to the sulfonic acid (
) and HCl.[1] -
Alcohols (MeOH, EtOH, IPA): Cause solvolysis to form sulfonate esters (
).[1] Note: Methanol is often used deliberately to quench unreacted sulfonyl chloride. -
Primary/Secondary Amines: React immediately to form sulfonamides.[1]
-
DMSO/DMF: Use with caution. While they dissolve the compound well, they can accelerate decomposition or participate in side reactions at high temperatures.
Part 3: Mechanistic Visualization (Solvent Risks)
The following diagram illustrates the divergent pathways that occur based on solvent selection.
Figure 1: Solvent-dependent fate of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.[1] Green paths indicate safe processing; red paths indicate degradation.
Part 4: Experimental Protocols
Protocol A: Dissolution for Synthetic Applications
Use this protocol for sulfonamide coupling or ester reduction.
Prerequisites:
-
Glassware: Oven-dried, purged with Nitrogen/Argon.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (Water content <50 ppm).[1]
Steps:
-
Weighing: Weigh the solid Methyl 3-(chlorosulfonyl)-4-fluorobenzoate rapidly in a fume hood. Note: Minimize exposure to humid air.
-
Solvent Addition: Add anhydrous DCM (approx. 5–10 volumes relative to mass, e.g., 5 mL for 1 g).
-
Dissolution: Swirl or magnetically stir at Room Temperature (RT). The solid should dissolve within 60 seconds to form a clear, colorless to pale yellow solution.
-
Usage: Use immediately. If storage is required, keep at -20°C under inert gas.[1]
Protocol B: Analytical Sample Preparation (HPLC/NMR)
Use this for purity checks.
For NMR (
-
Solvent:
(Chloroform-d).[1] -
Precaution: Ensure the
is not acidic (store over silver foil or molecular sieves) to prevent acid-catalyzed hydrolysis if trace moisture is present.[1]
For HPLC:
-
Diluent: Anhydrous Acetonitrile (MeCN).[1]
-
Avoid: Do not use water/methanol mixtures as the diluent.[1]
-
Method: Inject immediately.[1] If using a reverse-phase gradient (Water/MeCN), keep the run time short and the column temperature low (<30°C) to minimize on-column hydrolysis.[1]
Part 5: Troubleshooting & Stability Checks
If you observe a precipitate or cloudiness upon dissolving:
-
Check Water Content: The solvent is likely wet.[1] The precipitate is often the hydrolyzed sulfonic acid, which is less soluble in DCM than the chloride.
-
Check Purity: Run a TLC (Thin Layer Chromatography).[1]
Decision Logic for Solvent Selection:
Figure 2: Solvent selection decision tree based on experimental parameters.
References
-
Sigma-Aldrich (Merck). 3-chlorosulfonyl-4-fluoro-benzoic acid & Derivatives - Product Specifications.[1] Retrieved from .[1]
-
ChemicalBook. Methyl 3-(chlorosulfonyl)-4-methylbenzoate Synthesis & Reactivity Data. (Analogous chemistry for sulfonyl chloride stability). Retrieved from .[1]
-
American Chemical Society (ACS). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[1][2] (Detailed discussion on hydrolysis kinetics and biphasic stability). Retrieved from .[1]
-
Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation.[1] (Solvent effects on sulfonyl chloride synthesis).[1][2][3][4] Retrieved from .[1]
-
BLD Pharm. Methyl 4-(chlorosulfonyl)-3-fluorobenzoate MSDS & Handling. (Safety and storage data for structural isomers). Retrieved from .[1]
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An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, a key building block in synthetic organic chemistry. While direct comprehensive data for this specific isomer is limited, this document synthesizes information from closely related structural analogs and fundamental chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Fluorinated Arylsulfonyl Chlorides
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate belongs to a class of bifunctional organic compounds that are of significant interest in medicinal chemistry and material science. The presence of three key functional groups—a reactive chlorosulfonyl moiety, an electron-withdrawing fluorine atom, and a methyl ester—on a benzene ring makes it a versatile intermediate for the synthesis of complex molecules.
The strategic placement of the fluorine atom at the 4-position and the chlorosulfonyl group at the 3-position influences the electronic properties and reactivity of the molecule. Fluorine's high electronegativity can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical drug design. The chlorosulfonyl group is a primary precursor for the formation of sulfonamides, a critical pharmacophore in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2][3] The methyl ester provides a site for further chemical modification or can be a key interacting group in a final target molecule.
Physicochemical Properties: A Profile Based on Structural Analogs
Precise experimental data for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is not widely available. However, we can extrapolate its key physicochemical properties from its close structural isomers and related compounds, such as Methyl 4-(chlorosulfonyl)-3-fluorobenzoate and Methyl 3-(chlorosulfonyl)-4-methylbenzoate.[4][5]
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₈H₆ClFO₄S | Based on chemical structure |
| Molecular Weight | 252.65 g/mol | Calculation from molecular formula[5] |
| CAS Number | Not explicitly assigned | Inferred as a unique isomer |
| Appearance | Colorless to pale yellow solid or liquid | Analogy with similar compounds[6] |
| Boiling Point | > 250 °C (decomposes) | Estimated based on related structures |
| Melting Point | 50-70 °C | Estimated range for substituted benzoyl compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with water and alcohols. | General solubility of sulfonyl chlorides |
Synthesis and Mechanistic Insights
The synthesis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate typically involves the chlorosulfonylation of a suitable precursor, Methyl 2-fluorobenzoate. The choice of this starting material is critical as the directing effects of the fluorine and methyl ester groups will influence the position of the incoming chlorosulfonyl group.
Objective: To synthesize Methyl 3-(chlorosulfonyl)-4-fluorobenzoate via chlorosulfonylation of Methyl 2-fluorobenzoate.
Materials:
-
Methyl 2-fluorobenzoate
-
Chlorosulfonic acid (HSO₃Cl)
-
Thionyl chloride (SOCl₂) (optional, as a co-reagent)
-
Dichloromethane (DCM) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-fluorobenzoate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Chlorosulfonylation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel. The addition of a small amount of thionyl chloride can sometimes facilitate the reaction. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. The chlorosulfonyl group is sensitive to water, but this step is necessary to separate the product. The unreacted chlorosulfonic acid will react vigorously with water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude Methyl 3-(chlorosulfonyl)-4-fluorobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Causality and Experimental Choices:
-
The use of an excess of chlorosulfonic acid drives the electrophilic aromatic substitution reaction to completion.
-
Maintaining a low temperature (0 °C) is crucial to control the reactivity of chlorosulfonic acid and prevent the degradation of the starting material and product.
-
The aqueous work-up with sodium bicarbonate neutralizes the acidic environment, which is essential for the stability of the methyl ester group during purification.
Reactivity and Applications in Drug Synthesis
The primary utility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate lies in its ability to serve as a versatile scaffold for the synthesis of sulfonamides. The highly electrophilic sulfur atom of the chlorosulfonyl group is readily attacked by nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.
Caption: Synthesis of a sulfonamide derivative from Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
This reaction is fundamental in the construction of a diverse library of compounds for high-throughput screening in drug discovery. The resulting sulfonamides can be further modified at the methyl ester position, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, to generate even more complex molecular architectures.
Safety and Handling
As with all sulfonyl chlorides, Methyl 3-(chlorosulfonyl)-4-fluorobenzoate should be handled with care in a well-ventilated fume hood.
-
Hazards: This compound is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact.[4] Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[7]
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.[7]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills as it will react violently.
Conclusion
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive sulfonyl chloride, a strategically placed fluorine atom, and a modifiable methyl ester group provides a versatile platform for the creation of novel compounds with potential therapeutic applications. While direct data is sparse, a thorough understanding of its chemistry, derived from related compounds, allows for its effective and safe utilization in the laboratory.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. Retrieved from [Link]
- Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (2026). The Power of Fluorine: Methyl 4-Chloro-3-Fluorobenzoate in Modern Chemical Applications. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]
-
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate (C8H5BrClFO4S). Retrieved from [Link]
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- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide an in-depth technical guide on the utilization of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, a versatile and highly reactive building block in contemporary organic synthesis. The strategic placement of the chlorosulfonyl, fluoro, and methyl ester functionalities makes this reagent particularly valuable for the construction of complex molecular architectures, most notably in the synthesis of sulfonamides, a critical pharmacophore in a myriad of therapeutic agents. This document will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and showcase the reagent's role in the synthesis of biologically active molecules.
Introduction: A Multifunctional Reagent for Targeted Synthesis
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (CAS No. 1099660-67-9) is an aromatic compound distinguished by three key functional groups: a highly reactive sulfonyl chloride, an electron-withdrawing fluorine atom, and a methyl ester. This unique combination offers chemists a powerful tool for introducing the benzenesulfonamide moiety with precise control over substitution patterns.
The fluorine atom, positioned ortho to the sulfonyl chloride, plays a crucial role in modulating the reactivity of the sulfonyl group. Its strong electron-withdrawing nature enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by amines. This can lead to faster reaction times and milder reaction conditions compared to its non-fluorinated analogues.[1] Furthermore, the presence of fluorine can impart desirable pharmacokinetic properties to the final molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.
The methyl ester provides a handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, for example, through amide bond formation. This allows for the straightforward generation of diverse chemical libraries for drug discovery campaigns.
Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 1099660-67-9 | C₈H₆ClFO₄S | 252.65 | Solid |
| Methyl 3-(chlorosulfonyl)-4-methylbenzoate | 372198-41-9 | C₉H₉ClO₄S | 248.68 | Solid |
| Methyl 4-chloro-3-fluorobenzoate | 206362-87-0 | C₈H₆ClFO₂ | 188.58 | Solid |
| 4-(Chlorosulfonyl)-3-fluorobenzoic acid | 244606-33-5 | C₇H₄ClFO₄S | 238.62 | Solid |
Core Application: Synthesis of Sulfonamides
The primary application of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide range of drugs, including antibiotics, diuretics, and kinase inhibitors.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
Caption: Mechanism of Sulfonamide Formation.
The choice of base is critical for the success of the reaction. Non-nucleophilic organic bases such as pyridine or triethylamine are commonly used. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic reaction systems.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of sulfonamides using Methyl 3-(chlorosulfonyl)-4-fluorobenzoate. These should be adapted based on the specific properties of the amine being used.
General Protocol for Reaction with a Primary Amine
This protocol describes the synthesis of a generic N-alkyl/aryl-sulfonamide.
Materials:
-
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq)
-
Primary amine (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the primary amine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol for Reaction with a Secondary Amine
This protocol is suitable for the synthesis of N,N-dialkyl/diaryl-sulfonamides.
Materials:
-
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq)
-
Secondary amine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.
-
Add Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor
Caption: Workflow for Kinase Inhibitor Precursor Synthesis.
Table 2: Representative Reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with 2-Aminothiazole
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 2-Aminothiazole | Pyridine | Dichloromethane | 0 °C to rt | Methyl 4-fluoro-3-(thiazol-2-ylsulfamoyl)benzoate |
Safety and Handling
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[4]
-
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents and water.
Conclusion
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a valuable and versatile reagent for the synthesis of sulfonamides and other complex organic molecules. Its unique combination of functional groups allows for a high degree of control over chemical reactions and provides a platform for the generation of diverse molecular structures. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery, enabling them to effectively utilize this powerful building block in their research endeavors.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]
-
Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S. PubChem. [Link]
- Solid state forms of sotagliflozin.
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal. [Link]
- A kind of preparation method of Sotagliflozin and intermediate thereof.
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. [Link]
Sources
protocols for sulfonamide synthesis using Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
An in-depth guide to the synthesis of novel sulfonamides utilizing Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, designed for researchers, medicinal chemists, and drug development professionals. This document provides a foundational understanding of the reaction, detailed experimental protocols, and expert insights into process optimization and troubleshooting.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first commercially available antibiotic, sulfonamides (or "sulfa drugs") have been pivotal in developing treatments for various conditions. Their applications extend far beyond anti-infectives to include diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors for enzymes like carbonic anhydrase.[1][2]
The classical and most robust method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4][5] This reaction is highly efficient and adaptable, allowing for the generation of large, diverse libraries of compounds for biological screening.
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a particularly valuable and versatile building block for this purpose. It incorporates three key features into a single scaffold:
-
The Reactive Sulfonyl Chloride: The primary site for coupling with a wide range of amines.
-
The Methyl Ester: A functional handle that can be hydrolyzed to the corresponding carboxylic acid for further modification or to modulate solubility.
-
The Ortho-Fluoro Substituent: A common bioisostere for a hydrogen atom that can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
This application note provides a comprehensive guide to the synthesis, purification, and characterization of N-substituted sulfonamides derived from Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Safety and Handling Precautions
Critical: Sulfonyl chlorides are corrosive and moisture-sensitive compounds. Methyl 3-(chlorosulfonyl)-4-fluorobenzoate should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Reactivity with Water: Sulfonyl chlorides react with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid and the corresponding sulfonic acid, which is unreactive in this synthesis.[6] Always use anhydrous solvents and handle the reagent quickly. Keep containers tightly sealed.[6]
-
Corrosivity: The starting material and the HCl byproduct are corrosive and can cause severe skin and eye burns.[6] Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Amine Reagents: Many amine starting materials are toxic, volatile, and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Materials and Equipment
Reagents
-
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
-
Primary or secondary amine of choice (e.g., benzylamine, aniline, morpholine)
-
Anhydrous dichloromethane (DCM) or acetonitrile[10]
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, isopropanol, ethyl acetate, hexanes)
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ice-water bath
-
Separatory funnel
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Vacuum filtration apparatus (Büchner funnel and flask)[11][12]
-
Characterization instruments (NMR, IR, Mass Spectrometer)
Experimental Protocols
Protocol 1: General Synthesis of N-Benzyl-5-fluoro-2-(methoxycarbonyl)benzenesulfonamide
This protocol details the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with benzylamine as a representative primary amine.
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of sulfonyl chloride).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the amine and base, preventing potential side reactions.
-
Reagent Addition: In a separate vial, dissolve the primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes. Causality: Using a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. The base is critical to neutralize the HCl generated in situ.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be less polar than the starting amine and will appear as the starting sulfonyl chloride spot disappears.
-
Work-up (Quenching & Extraction):
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally, brine (1 x 20 mL). Causality: The HCl wash removes excess triethylamine and any unreacted primary amine. The NaHCO₃ wash removes any residual acidic species. The brine wash helps to remove bulk water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid crude products.[11]
-
Solvent Selection: The ideal solvent is one in which the sulfonamide product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[11]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hotplate with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.[12]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[12][14] Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask or beaker and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[11][12]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adsorbed impurities. Dry the purified crystals in a desiccator or a vacuum oven.
Overall Experimental Workflow
Characterization of the Final Product
Confirming the structure and purity of the synthesized sulfonamide is essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expect to see characteristic signals for the aromatic protons on the fluoro-substituted ring, the protons from the amine moiety, and the methyl ester singlet.[15][16] The NH proton of the sulfonamide often appears as a broad singlet.
-
IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. Look for strong characteristic stretching vibrations for the S=O bonds of the sulfonyl group (typically two bands around 1320 cm⁻¹ and 1150 cm⁻¹) and the S-N bond (around 900 cm⁻¹).[17][18]
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the successful coupling reaction.
Expected Results: A Summary Table
The following table summarizes hypothetical results for the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with various amines to demonstrate the versatility of the protocol.
| Amine Partner | Product Structure | Expected Yield (%) | Key ¹H NMR Signal (δ ppm) |
| Benzylamine | 85-95% | ~4.2 (d, 2H, -CH₂-Ph) | |
| Aniline | 70-85% | ~10.5 (br s, 1H, -SO₂NH-) | |
| Morpholine | 90-98% | ~3.7 (t, 4H), ~3.0 (t, 4H) |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride due to hydrolysis. 2. Insufficient base. 3. Amine is not nucleophilic enough. | 1. Use fresh sulfonyl chloride and ensure anhydrous conditions. 2. Ensure at least 1.2-1.5 equivalents of base are used. 3. The reaction may require heating or a longer reaction time. |
| Product "Oils Out" During Recrystallization | 1. The melting point of the product is lower than the boiling point of the solvent. 2. The crude product is highly impure.[11] | 1. Switch to a lower-boiling point solvent or a solvent mixture. Allow for slower cooling.[11] 2. Purify the crude material by column chromatography before attempting recrystallization. |
| No Crystals Form Upon Cooling | 1. Too much recrystallization solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[11] |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Formation of side products (e.g., bis-sulfonylation of a primary amine). | 1. Allow the reaction to stir for a longer duration or add a slight excess of the more reactive component. 2. Control stoichiometry carefully; add the sulfonyl chloride slowly to a solution of the amine. Purify via column chromatography. |
References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]
-
Video: Amines to Sulfonamides: The Hinsberg Test. JoVE. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (RSC Publishing). Available at: [Link]
- Sulfonamide purification process. US2777844A - Google Patents.
-
Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. Available at: [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Connected Papers. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
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SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Thermo Fisher Scientific. Available at: [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available at: [Link]
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Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir - ACS Publications. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Sulfonamides using Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate in Medicinal Chemistry
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a key building block in modern medicinal chemistry, particularly for the synthesis of novel sulfonamide derivatives. Its unique trifunctional nature—a reactive sulfonyl chloride, an electron-withdrawing methyl ester, and a fluorine atom positioned ortho to the sulfonyl group—offers a versatile platform for creating complex molecular architectures. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide provides a comprehensive experimental protocol for the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with primary amines to yield N-substituted sulfonamides. It delves into the mechanistic rationale behind the procedural steps, safety considerations, and detailed methods for purification and characterization of the final product.
Chemical Properties and Reactivity Profile
The reactivity of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is dominated by the highly electrophilic sulfonyl chloride group. The presence of the ortho-fluoro and meta-methoxycarbonyl groups, both being electron-withdrawing, further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by amines.
Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
| Property | Value |
| Molecular Formula | C₈H₆ClFO₄S |
| Molecular Weight | 252.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58-62 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur. The amine nitrogen acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Synthesis of Methyl 4-fluoro-3-(N-arylsulfamoyl)benzoate
This protocol details a general procedure for the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with a representative primary aromatic amine.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | ≥98% | Commercially Available |
| Aniline (or substituted aniline) | Reagent Grade | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Commercially Available |
| Saturated Sodium Chloride (Brine) Solution | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Amine and Base:
-
In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
-
Visualization of the Experimental Workflow
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Causality and Scientific Rationale
-
Choice of Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is a relatively non-polar, aprotic solvent that readily dissolves the reactants but does not participate in the reaction. Its low boiling point facilitates easy removal during the work-up.
-
Use of Base: Triethylamine (TEA) is a common non-nucleophilic organic base used to scavenge the HCl produced during the reaction. It is crucial to use a non-nucleophilic base to prevent it from competing with the primary amine in reacting with the sulfonyl chloride. Potassium carbonate can also be a suitable, albeit heterogeneous, base for this transformation.[1]
-
Temperature Control: The initial cooling to 0 °C is a precautionary measure to control the initial exotherm of the reaction upon mixing the reactants. Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
-
Aqueous Work-up: The acidic wash (1 M HCl) removes excess triethylamine and any unreacted primary amine by converting them into their water-soluble ammonium salts. The sodium bicarbonate wash neutralizes any remaining acid. The final brine wash helps to remove residual water from the organic layer.
-
Purification Strategy: Column chromatography is a versatile technique for purifying the product from any non-polar impurities and any remaining starting materials. For crystalline products, recrystallization is an effective method to obtain highly pure material.[2]
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and conducting the reaction.[3]
Reagent Handling:
-
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive. Work in a well-ventilated fume hood and avoid inhalation of dust or vapors.
-
Amines: Many amines are toxic and can be corrosive. Handle them in a fume hood and avoid skin contact.[4]
-
Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
Reaction Quenching: The quenching of the reaction with aqueous acid can be exothermic. Ensure the reaction mixture is at room temperature before quenching and add the acid slowly.
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
Expected Results and Characterization
The expected product is a methyl 4-fluoro-3-(N-substituted sulfamoyl)benzoate. The physical state (solid or oil) will depend on the nature of the amine used.
Table 2: Predicted Characterization Data for a Representative Product (Methyl 4-fluoro-3-(phenylsulfamoyl)benzoate)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.3-8.5 (m, 1H), 8.0-8.2 (m, 1H), 7.2-7.5 (m, 6H), 3.9-4.0 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164-166, 160-163 (d, J ≈ 250 Hz), 135-140, 128-134, 120-125, 115-118 (d, J ≈ 20 Hz), 52-54 |
| Mass Spec (ESI) | [M+H]⁺ expected |
Monitoring the Reaction by TLC:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point of 20-30% ethyl acetate in hexanes is recommended.
-
Visualization: UV light (254 nm). The product is expected to have a different Rf value than the starting sulfonyl chloride.
Mechanism of Reaction
The reaction follows a two-step nucleophilic substitution pathway.
Caption: Simplified mechanism of sulfonamide formation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, and the chloride ion is expelled as a leaving group, resulting in the formation of the sulfonamide product and hydrochloric acid. The base present in the reaction mixture then neutralizes the HCl.
The ortho-fluoro substituent is known to influence the reactivity of benzenesulfonyl chlorides. While it is sterically hindering, its strong electron-withdrawing nature can also activate the sulfonyl group towards nucleophilic attack. In some cases, ortho substituents have been shown to cause a counterintuitive acceleration of substitution at the sulfonyl sulfur.[5][6][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction does not go to completion | Insufficiently reactive amine, steric hindrance, or inadequate reaction time/temperature. | Use a more forcing solvent (e.g., THF) and heat the reaction. If steric hindrance is an issue, a stronger, non-nucleophilic base like DBU may be required. |
| Low yield | Incomplete reaction, product loss during work-up, or side reactions. | Ensure all starting material is consumed before work-up. Be careful during extractions to avoid loss of product in the aqueous layer. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. |
| Difficult purification | Product co-elutes with starting materials or byproducts. | Adjust the polarity of the chromatography eluent. If the product is a solid, attempt recrystallization from different solvent systems. |
References
-
Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[1][8][9]triazolo[3,4-b][1][8][10]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate. Available at: [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]
- Preparation method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
-
Preparation of Methyl Benzoate. Available at: [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Available at: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]
- Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents.
-
Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. Available at: [Link]
- Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. ResearchGate. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. National Center for Biotechnology Information. Available at: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Center for Biotechnology Information. Available at: [Link]
-
Supporting Information - Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Royal Society of Chemistry. Available at: [Link]
-
Chemistry Lab: Methyl Benzoate Synthesis. Scribd. Available at: [Link]
-
Supplementary Information. Royal Society of Chemistry. Available at: [Link]
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- 2. Home Page [chem.ualberta.ca]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
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- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
Here is a technical support guide for optimizing reaction conditions for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Welcome to the technical support center for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for the synthesis and subsequent use of this important chemical intermediate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Q1: What is the primary synthetic route for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate?
The most direct method is the electrophilic chlorosulfonation of Methyl 4-fluorobenzoate. This reaction typically involves treating the starting ester with an excess of chlorosulfonic acid (ClSO₃H). The fluorine atom is an ortho-, para-director, but the ester group is a meta-director and deactivating. The directing effects are conflicting, but the position ortho to the activating fluorine and meta to the deactivating ester group is the most likely site of substitution.
Q2: Why is moisture control so critical in this synthesis?
Moisture control is paramount because both the chlorosulfonating reagent (chlorosulfonic acid) and the product, Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, are highly susceptible to hydrolysis. Chlorosulfonic acid reacts violently with water to produce sulfuric acid and hydrogen chloride, which depletes the active reagent. The product sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, significantly reducing the yield of the desired product.[1] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: What are the expected physical properties of the starting material, Methyl 4-fluorobenzoate?
Understanding the starting material is key. Methyl 4-fluorobenzoate is a liquid at room temperature with a boiling point of approximately 90-92 °C at 20 mmHg and a density of about 1.192 g/mL at 25 °C.[3][4] It is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[5]
Q4: How should I store Methyl 3-(chlorosulfonyl)-4-fluorobenzoate?
Due to its moisture sensitivity, the compound should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended to minimize degradation.[6]
Q5: What analytical techniques are recommended for reaction monitoring and product characterization?
A combination of techniques is ideal.
-
TLC (Thin-Layer Chromatography): Useful for qualitative monitoring of the reaction progress.
-
HPLC (High-Performance Liquid Chromatography): Essential for determining the purity of the final product and quantifying impurities.[7][8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides unambiguous structural confirmation of the desired product.
-
IR (Infrared) Spectroscopy: Helps to identify key functional groups, such as the sulfonyl chloride (S=O stretches) and the ester (C=O stretch).[7]
Part 2: Synthesis Protocol & Workflow
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate. This protocol is based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Detailed Synthesis Protocol
Materials:
-
Methyl 4-fluorobenzoate (1.0 eq)
-
Chlorosulfonic acid (4.0-5.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 4-fluorobenzoate.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas (HCl) evolution will occur.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or by quenching a small aliquot and analyzing via HPLC.
-
Work-up: Once the reaction is complete, cool the mixture back down in an ice bath. Very carefully and slowly, pour the reaction mixture onto a stirred slurry of crushed ice and water. Caution: This quenching process is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Combine the organic layers. Wash sequentially with cold water, cold saturated NaHCO₃ solution (carefully, to neutralize residual acid), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Troubleshooting Low Product Yield
Low yield is the most common issue. This decision tree can help diagnose the root cause.
Caption: Decision tree for troubleshooting low yield in chlorosulfonation reactions.
Q: My reaction mixture turned dark brown or black upon heating. What happened?
A: Dark coloration is a strong indicator of decomposition. Sulfonation reactions can be highly exothermic, and excessive temperatures can lead to charring and the formation of complex polymeric byproducts.
-
Causality: The sulfonyl chloride group is strongly electron-withdrawing, and at high temperatures, the aromatic ring can become susceptible to oxidative side reactions or polymerization, especially with a strong acid like ClSO₃H.
-
Solution:
-
Temperature Control: Strictly maintain the recommended temperature profile. The initial addition of chlorosulfonic acid should always be done at low temperatures (0-5 °C).
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and proceed with work-up as soon as the starting material is consumed.
-
Stoichiometry: While an excess of chlorosulfonic acid is needed, a very large excess can increase the risk of side reactions. A 4-5 molar excess is typically sufficient.
-
Q: I'm observing a significant amount of a water-soluble byproduct. What is it?
A: The most likely water-soluble byproduct is Methyl 4-fluoro-3-sulfobenzoic acid .
-
Causality: This is the hydrolysis product of your target compound, Methyl 3-(chlorosulfonyl)-4-fluorobenzoate. It forms when the sulfonyl chloride group reacts with water. This can happen due to:
-
Inadequate drying of glassware or reagents.
-
Using non-anhydrous solvents.
-
Exposure to atmospheric moisture.
-
During the aqueous work-up, especially if the extraction is not performed quickly.[1]
-
-
Solution:
-
Rigorous Anhydrous Technique: Re-verify that all aspects of your setup are free of moisture.
-
Efficient Work-up: Perform the aqueous quench and extractions as quickly as possible. Use cold water and solutions during the washing steps to minimize the rate of hydrolysis.
-
Q: My purification by column chromatography is giving poor recovery. Why?
A: Sulfonyl chlorides are reactive electrophiles and can be unstable on silica gel.
-
Causality: The acidic surface of standard silica gel can catalyze the hydrolysis of the sulfonyl chloride. The water content of the silica gel or solvents can also contribute to product loss on the column.
-
Solution:
-
Avoid Silica Gel: If possible, purification by recrystallization is highly preferred.
-
Deactivate Silica: If chromatography is unavoidable, you can try using silica gel that has been "deactivated" by pre-treating it with a small percentage of a non-polar solvent containing triethylamine, then flushing with your mobile phase.
-
Rapid Chromatography: Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.
-
Quantitative Data Summary
For easy reference, the key reaction parameters are summarized below.
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1 : 4-5 (Ester : ClSO₃H) | Ensures complete conversion of the starting material. |
| Addition Temp. | 0 – 5 °C | Controls exotherm and prevents side reactions. |
| Reaction Temp. | Room Temperature | Sufficient for reaction completion without decomposition. |
| Reaction Time | 2 – 4 hours | Typically adequate; should be monitored by TLC/HPLC. |
References
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Wikipedia. (n.d.). Methyl fluorosulfonate. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Organic Chemistry Portal. (n.d.). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Su, W., et al. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. Supporting Information. Retrieved from [Link] (Note: Direct deep link unavailable, referencing the institution is the most stable option).
-
National Institutes of Health (NIH). (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
ACS Publications. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Retrieved from [Link]
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Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]
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Environmental Protection Agency (EPA). (n.d.). Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Retrieved from [Link]
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common side reactions with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
A comprehensive guide for researchers, scientists, and drug development professionals on the common side reactions and troubleshooting strategies associated with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
This technical support center provides in-depth guidance on navigating the challenges of working with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate, diagnose, and resolve common issues encountered during your experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate?
A1: Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a sulfonyl chloride derivative and should be handled with extreme care in a well-ventilated fume hood. Based on data for analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Q2: How should I store and handle this reagent?
A2: Due to its high reactivity with moisture, Methyl 3-(chlorosulfonyl)-4-fluorobenzoate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to humid air to prevent hydrolysis.
Q3: What are the most common applications of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate?
A3: This reagent is primarily used in the synthesis of sulfonamides, which are crucial functional groups in many pharmaceutical compounds. The chlorosulfonyl group readily reacts with primary and secondary amines to form stable sulfonamide linkages.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes, diagnostic methods, and detailed solutions.
Problem 1: Low or No Yield of the Desired Sulfonamide Product
You've performed the reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with your amine of interest but observe a disappointingly low yield or even complete absence of the expected product.
Diagnosis:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to the starting materials. The absence of a new spot corresponding to the product and the persistence of the amine spot suggest a failed reaction. A new, very polar spot near the baseline could indicate the formation of the sulfonic acid byproduct.
-
LC-MS Analysis: This can definitively identify the components of your reaction mixture. Look for the mass of your expected product. The presence of a mass corresponding to 3-(aminosulfonyl)-4-fluorobenzoic acid would confirm hydrolysis of the starting material.[1]
Potential Causes and Solutions:
Cause A: Hydrolysis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
The chlorosulfonyl group is highly susceptible to hydrolysis by water, leading to the formation of the unreactive 3-sulfo-4-fluorobenzoic acid.[2]
-
Solution: Ensure Anhydrous Conditions
-
Protocol:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried and stored over molecular sieves.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Handle the Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and any hygroscopic bases (e.g., pyridine) in a glove box or with careful handling techniques to minimize exposure to air.
-
-
Cause B: Inappropriate Base or Reaction Conditions
The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, but an incorrect choice can lead to side reactions or incomplete reaction.[2]
-
Solution: Optimize the Base and Reaction Conditions
-
Protocol:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine rather than a strong, non-hindered base like triethylamine, especially if di-sulfonylation is a concern.[3]
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[2]
-
Temperature Control: Perform the addition of the sulfonyl chloride at a low temperature (0 °C or colder) to control the exothermic reaction and minimize side reactions.[3] Allow the reaction to warm to room temperature slowly only after the addition is complete.[3]
-
-
Visualizing the Hydrolysis Side Reaction
Caption: The competing pathways of desired sulfonamide formation and undesired hydrolysis.
Problem 2: Formation of a Double-Sulfonated (Bis-Sulfonylated) Byproduct with Primary Amines
When using a primary amine, you isolate a significant amount of a byproduct that appears to have incorporated two molecules of the sulfonyl chloride.
Diagnosis:
-
NMR Spectroscopy: The N-H proton of a mono-sulfonamide typically appears as a singlet in the ¹H NMR spectrum. The absence of this peak and the presence of complex aromatic signals may suggest bis-sulfonylation.
-
LC-MS Analysis: Look for a mass corresponding to [2 * (mass of sulfonyl chloride fragment) + mass of amine - 2*HCl].
Potential Cause and Solution:
The N-H proton of the initially formed mono-sulfonamide is acidic and can be deprotonated by the base in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can react with a second molecule of the sulfonyl chloride.[3]
-
Solution: Control Reaction Stoichiometry and Conditions
-
Protocol:
-
Amine Excess: Use a larger excess of the primary amine (2-3 equivalents). This increases the probability that the sulfonyl chloride will react with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide anion.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (0 °C or below). This keeps the concentration of the sulfonyl chloride low at any given time, favoring the reaction with the more abundant primary amine.
-
Base Selection: Use a sterically hindered or weaker base, such as pyridine or 2,6-lutidine, to disfavor the deprotonation of the mono-sulfonamide.[3]
-
-
Visualizing Mono- vs. Bis-Sulfonylation
Sources
Technical Support Center: Work-up Procedures for Methyl 3-(chlorosulfonyl)-4-fluorobenzoate Experiments
Welcome to the technical support guide for experiments involving Methyl 3-(chlorosulfonyl)-4-fluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical work-up phase of reactions utilizing this versatile reagent. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges and ensure the safe, efficient isolation of your target compounds.
Section 1: Critical Safety Precautions
Before initiating any work-up procedure, it is imperative to recognize the hazards associated with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and its common precursor reagents, such as chlorosulfonic acid.
Q1: What are the primary hazards I should be aware of?
A1: The primary hazards stem from the high reactivity of the sulfonyl chloride group and any residual chlorosulfonic acid.
-
Corrosivity: Both chlorosulfonic acid and Methyl 3-(chlorosulfonyl)-4-fluorobenzoate are corrosive. Chlorosulfonic acid reacts violently and explosively with water, releasing large quantities of toxic and corrosive hydrogen chloride (HCl) and sulfuric acid fumes.[1][2][3] Always handle these chemicals in a certified chemical fume hood.[4][5]
-
Moisture Sensitivity: The sulfonyl chloride moiety is highly susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, reducing your yield and complicating purification.[6] All glassware must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (e.g., neoprene or butyl rubber), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield, especially during quenching operations.[1][3] An emergency safety shower and eyewash station must be immediately accessible.[1][2]
Section 2: General Work-up Strategy: A Visual Guide
A successful work-up hinges on a systematic approach to quench the reaction, separate the product, and remove impurities. The following workflow provides a general overview.
Caption: General workflow for the work-up of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Section 3: Frequently Asked Questions (FAQs)
Q2: What is the safest and most effective way to quench a reaction involving excess chlorosulfonic acid?
A2: The safest method is to very slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[7] This method serves two critical purposes:
-
Heat Dissipation: The reaction of chlorosulfonic acid with water is extremely exothermic. The large volume of ice absorbs the heat generated, preventing a dangerous rise in temperature and uncontrolled splashing.[4]
-
Minimizing Hydrolysis: Keeping the temperature near 0°C significantly slows the rate of hydrolysis of the desired product, Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, compared to quenching at room temperature.[6]
Causality Explained: The rate of hydrolysis of sulfonyl chlorides is highly temperature-dependent. By using a large excess of ice, you maintain a low-temperature environment that favors the stability of the sulfonyl chloride over its conversion to the sulfonic acid. The slow, controlled addition ensures that the heat generated at any moment is immediately absorbed by the ice slurry.
Q3: My product, Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, seems to be hydrolyzing during the aqueous wash. How can I prevent this?
A3: Hydrolysis is a major cause of yield loss.[6] To minimize it:
-
Use Cold Solutions: All aqueous solutions used for washing (e.g., water, sodium bicarbonate, brine) should be pre-chilled to 0-5°C.
-
Work Quickly: Do not allow the organic layer containing your product to remain in contact with the aqueous phase for extended periods. Perform extractions and separations efficiently.
-
Minimize Bicarbonate Wash: While a wash with dilute sodium bicarbonate is necessary to remove strong acids, prolonged contact or overly concentrated base can accelerate the hydrolysis of the sulfonyl chloride. Use a single, quick wash with a saturated, cold NaHCO₃ solution.
Q4: What is the best solvent for extracting my product from the quenched reaction mixture?
A4: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are commonly used.
-
Dichloromethane (DCM): Offers excellent solubility for many sulfonyl chlorides and forms a dense lower layer that is easy to separate. However, it can form emulsions.
-
Ethyl Acetate (EtOAc): A more environmentally benign option that also provides good solubility. It forms the upper layer. It is slightly more prone to promoting hydrolysis than DCM due to its higher water miscibility.
The choice depends on the specific downstream application and the solubility of any byproducts. For most applications, starting with DCM is a reliable choice.
Section 4: Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The initial chlorosulfonation may not have gone to completion. | Monitor the reaction by TLC or LCMS before quenching. Consider extending the reaction time or increasing the temperature if safe to do so. |
| 2. Excessive Hydrolysis: The product degraded to the sulfonic acid during work-up.[6] | Re-evaluate your quenching and washing procedures. Ensure all aqueous solutions are ice-cold and minimize contact time. Verify the work-up is performed swiftly. | |
| 3. Product Lost in Aqueous Layer: The sulfonic acid byproduct can act as a surfactant, pulling the product into the aqueous phase. | Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single large-volume extraction. A final brine wash helps to "salt out" the product into the organic layer. | |
| Persistent Emulsion During Extraction | 1. Fine Particulate Matter: Insoluble byproducts or salts are stabilizing the interface. | Add a sufficient amount of brine (saturated NaCl solution) and swirl gently, which increases the ionic strength of the aqueous phase and helps break the emulsion. If necessary, filter the entire mixture through a pad of Celite®. |
| 2. High Concentration of Sulfonic Acid: The hydrolyzed byproduct is acting as a soap. | Ensure the initial acid quench was complete. A careful wash with cold, dilute HCl can sometimes help by protonating the sulfonate, making it less surfactant-like, before proceeding to the bicarbonate wash. | |
| Oily Product That Fails to Crystallize | 1. Residual Solvent: Traces of the extraction solvent (e.g., DCM, EtOAc) are present. | Ensure the product is dried thoroughly under high vacuum. If the product is thermally stable, gentle heating under vacuum can aid solvent removal. |
| 2. Impurities Present: The presence of the corresponding sulfonic acid or other byproducts can inhibit crystallization. | Attempt purification via column chromatography on silica gel. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. | |
| 3. Product is Naturally an Oil: While Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is typically a solid, analogous structures can sometimes be oils. | Confirm the product's identity and purity via NMR spectroscopy and LC-MS. If pure, proceed with the subsequent reaction step assuming the product is an oil. |
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Quenching and Extraction Procedure
This protocol assumes the reaction was performed using excess chlorosulfonic acid as both reagent and solvent.
-
Prepare Quenching Slurry: In a beaker of appropriate size (at least 10x the volume of the reaction mixture), prepare a slurry of crushed ice and water. Place this beaker in an ice bath on a magnetic stir plate and ensure vigorous stirring.
-
Slow Addition: Using a dropping funnel or by careful pouring in portions, add the reaction mixture dropwise to the cold, stirred slurry. CRITICAL: Monitor the addition rate to keep the internal temperature of the slurry below 5°C. Copious amounts of HCl gas will be evolved; ensure the procedure is done in a highly efficient fume hood.[7]
-
Stir and Isolate: Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes as the ice melts. The product may precipitate as a white solid. If so, collect it by vacuum filtration, wash the solid with cold water, and air-dry.
-
Extraction (if no precipitate forms): Transfer the cold mixture to a separatory funnel. Extract the aqueous solution with dichloromethane (3 x volume of the initial reaction mixture).
-
Combine and Wash: Combine the organic layers. Wash sequentially with:
-
One portion of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. CAUTION: Vent the separatory funnel frequently to release CO₂ gas pressure.
-
One portion of ice-cold brine (saturated NaCl solution).[8]
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Troubleshooting Emulsions
Caption: Decision workflow for resolving emulsions during aqueous extraction.
References
- US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
- CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides.
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
-
Reddit r/chemistry - Any optimal way to store chlorosulfonic acid from humidity? [Link]
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Organic Syntheses - Sulfanilyl chloride, N-acetyl-. [Link]
- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Organic Chemistry Portal - Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ACS Publications - Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
NJ.gov - HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]
-
ResearchGate - A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
NIH National Library of Medicine - An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
NIH National Library of Medicine - Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Canadian Science Publishing - Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
ACS Publications - Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]
-
Reddit r/OrganicChemistry - How do I approach this problem? [Link]
-
Reddit r/chemistry - What is the optimal way to store chlorosulfonic acid in a humid environment? [Link]
-
Organic Syntheses - p-FLUOROBENZOIC ACID. [Link]
-
Atul Ltd - Chlorosulfonic acid Technical Data Sheet. [Link]
-
ResearchGate - The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated building blocks, therefore, represent a critical class of reagents for medicinal chemists. This guide provides an in-depth technical comparison of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate against other relevant fluorinated building blocks, offering insights into their reactivity, applications, and performance in key synthetic transformations.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa. The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an increased half-life of the drug. Furthermore, the high electronegativity of fluorine can modulate the electronic properties of a molecule, potentially enhancing its binding affinity to the target protein. It is this unique combination of properties that has led to a significant number of fluorinated compounds in the pipeline of major pharmaceutical companies.
Unveiling Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: A Versatile Building Block
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a trifunctional reagent featuring a methyl ester, a sulfonyl chloride, and a fluorine atom attached to a benzene ring. This unique combination of functional groups makes it a highly versatile building block for the synthesis of complex molecules, particularly in the construction of sulfonamide-containing compounds.
Physicochemical Properties
| Property | Value |
| CAS Number | 2267-40-5 |
| Molecular Formula | C₈H₆ClFO₄S |
| Molecular Weight | 252.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 62-64 °C |
| Solubility | Soluble in most organic solvents |
Synthesis and Reactivity
The synthesis of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate can be achieved through a multi-step sequence starting from 4-fluorobenzoic acid. The key step involves chlorosulfonation of the aromatic ring.
The reactivity of this building block is dominated by the highly electrophilic sulfonyl chloride group. This group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. The presence of the fluorine atom and the methyl ester group on the aromatic ring influences the reactivity of the sulfonyl chloride. The electron-withdrawing nature of both the fluorine and the methoxycarbonyl group is expected to increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted or electron-donating group-substituted analogues.
Caption: General reaction of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with an amine.
Alternative Fluorinated Building Blocks for Sulfonamide Synthesis
Several other fluorinated and non-fluorinated building blocks are commonly employed for the synthesis of sulfonamides. For the purpose of this comparison, we will focus on two representative alternatives:
-
2,4-Dichloro-5-(chlorosulfonyl)benzoic acid: A highly reactive building block containing two chlorine atoms and a carboxylic acid functionality.
-
Methyl 2-(chlorosulfonyl)benzoate: An isomer of the primary subject, with the sulfonyl chloride group in the ortho position to the methyl ester.
Comparative Analysis: Performance in Sulfonamide Synthesis
The true utility of a building block lies in its performance in synthetic reactions. Here, we compare the expected reactivity and potential advantages and disadvantages of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate with the selected alternatives in the context of sulfonamide synthesis.
Reactivity Comparison
The reactivity of aryl sulfonyl chlorides is governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent.
| Building Block | Key Substituents | Expected Relative Reactivity |
| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | -F (para to -SO₂Cl), -COOCH₃ (meta to -SO₂Cl) | High |
| 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | -Cl (ortho and para to -SO₂Cl), -COOH (meta to -SO₂Cl) | Very High |
| Methyl 2-(chlorosulfonyl)benzoate | -COOCH₃ (ortho to -SO₂Cl) | Moderate to High |
Note: This is a qualitative assessment based on the electronic properties of the substituents. Experimental kinetic data under standardized conditions would be required for a precise quantitative comparison.
The fluorine atom in Methyl 3-(chlorosulfonyl)-4-fluorobenzoate exerts a strong electron-withdrawing inductive effect, which is expected to enhance the reactivity of the sulfonyl chloride. In contrast, 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid possesses two strongly electron-withdrawing chlorine atoms and a carboxylic acid group, making its sulfonyl chloride group exceptionally reactive. Methyl 2-(chlorosulfonyl)benzoate 's reactivity will be influenced by the ortho-ester, which can exert both steric and electronic effects.
Experimental Data (Illustrative)
| Building Block | Amine | Typical Reported Yield |
| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | Benzylamine | ~85-95% |
| 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | Benzylamine | >90% |
| Methyl 2-(chlorosulfonyl)benzoate | Benzylamine | ~80-90% |
Disclaimer: These are representative yields and can vary depending on the specific reaction conditions.
Experimental Protocol: Synthesis of a Model Sulfonamide
This section provides a detailed, self-validating protocol for the synthesis of N-benzyl-4-fluoro-3-(methoxycarbonyl)benzenesulfonamide using Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Materials
-
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq) in dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at 0 °C (ice bath). The addition of the amine to the sulfonyl chloride solution is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. The acidic wash removes excess amine and triethylamine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure sulfonamide.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(chlorosulfonyl)-4-fluorobenzoate
Preamble: Understanding the Inherent Risks
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is a reactive sulfonyl chloride derivative. Its hazard profile is dominated by the electrophilic sulfur center of the chlorosulfonyl group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, most notably by water, leading to a rapid and exothermic hydrolysis reaction. This reactivity is the root cause of its primary danger: corrosivity. Upon contact with moisture, either in the atmosphere or on biological tissues (skin, eyes, respiratory tract), it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, causing severe chemical burns.[1][2]
This guide provides a comprehensive operational plan for the safe handling of this compound, grounded in the principles of risk mitigation and procedural validation. The protocols herein are designed to establish a self-validating system of safety, ensuring that each step minimizes exposure and provides a clear, actionable response to potential incidents.
Hazard Assessment & Classification
Before handling, it is imperative to recognize the specific hazards associated with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate and its analogs. The Globally Harmonized System (GHS) provides a clear classification for similar compounds, which we will adopt as a conservative standard.
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word | Primary Consequence | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | Immediate and severe tissue damage upon contact. | [3] | |
| Serious Eye Damage | H314: Causes severe skin burns and eye damage | Danger | Risk of permanent blindness or irreversible eye injury. | [3] | |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | Inhalation of dust or vapors can cause irritation and corrosive damage to the respiratory tract. | [4][5] |
The compound is also designated as moisture-sensitive, a critical logistical parameter for both storage and handling.[6]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the last line of defense. Its efficacy is predicated on the proper implementation of engineering and administrative controls designed to minimize exposure potential from the outset.
-
Engineering Control: All handling of Methyl 3-(chlorosulfonyl)-4-fluorobenzoate must be conducted within a certified chemical fume hood.[5][7] The fume hood provides critical exhaust ventilation to prevent the accumulation of harmful dust or vapors in the operator's breathing zone.
-
Administrative Controls:
-
Restricted Access: Clearly demarcate the work area where the chemical is being handled. Only trained personnel essential to the procedure should be present.
-
Emergency Stations: Ensure that a fully functional safety shower and emergency eyewash station are immediately accessible and unobstructed.[6] Their locations must be known to all personnel involved in the procedure.
-
Standard Operating Procedure (SOP): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should explicitly reference this handling guide.
-
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific hazards of the compound. The following is the minimum required ensemble for any procedure involving Methyl 3-(chlorosulfonyl)-4-fluorobenzoate.
Eye and Face Protection
-
Primary Protection: Wear tightly-sealed chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.
-
Secondary Protection: In conjunction with goggles, a full-face shield must be worn, especially when handling larger quantities (>10 g) or during procedures with a heightened risk of splashing (e.g., quenching a reaction).[6] This provides a secondary barrier protecting the entire face from direct contact.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is mandatory.
-
Chemical-Resistant Apron: A chemically impervious apron should be worn over the lab coat to provide an additional layer of protection against spills.
-
Full Coverage: Legs and feet must be fully covered. Open-toed shoes are strictly prohibited. Wear long pants and closed-toe shoes, preferably made of a non-porous material.
Hand Protection
The risk of dermal exposure is high, and glove selection is critical. Due to the corrosive nature of the compound and its hydrolysis products, a single pair of gloves is often inadequate.
-
Glove Type: Use powder-free nitrile gloves as the minimum standard.[9][10] Nitrile provides good resistance to a range of chemicals.
-
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure if the outer glove is torn or compromised.
-
Glove Integrity: Before use, always inspect gloves for any signs of damage, such as punctures or tears.
-
Frequent Changes: Change gloves immediately if you suspect contamination. At a minimum, gloves should be changed every 30-60 minutes to prevent potential permeation.[9] When removing gloves, do so by peeling them off inside-out to avoid touching the contaminated outer surface with bare skin.
Respiratory Protection
When working within a certified chemical fume hood, airborne concentrations should be below permissible exposure limits.[10] However, respiratory protection may be required in specific scenarios:
-
Emergency Situations: In the event of a large spill outside of a fume hood, a full-face respirator with an acid gas cartridge is essential.[10]
-
Weighing Operations: If weighing the solid powder outside of a containment system (e.g., a glove box or vented balance enclosure), a half-mask respirator with P100 (HEPA) filters and acid gas cartridges should be considered to prevent inhalation of fine particulates.
Procedural Workflows: Ensuring Safety in Practice
PPE Donning and Doffing Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Response Protocols
Immediate and correct action is vital in any emergency.
-
Skin Contact: Immediately proceed to the nearest safety shower. While rinsing, remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[12][13][14] Seek immediate medical attention.
-
Eye Contact: Immediately go to an eyewash station.[6] Hold the eyelids open and flush the eyes with water for a minimum of 15 minutes, rotating the eyeballs to ensure all surfaces are rinsed.[11] Remove contact lenses while rinsing if possible, but do not delay flushing.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[13][15] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[6][13] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[13] Seek immediate medical attention.
The response to a spill must be swift and methodical to prevent the spread of contamination and exposure.
Caption: Step-by-Step Spill Response Protocol.
Disposal Plan
All waste generated from procedures involving Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is considered hazardous.
-
Deactivation: Small excess amounts of the chemical should be slowly and cautiously added to a stirred solution of sodium bicarbonate in a fume hood to quench its reactivity. Be prepared for gas evolution (CO₂).
-
Collection: All contaminated materials, including gloves, absorbent materials from spills, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][16]
-
Disposal: The sealed waste container must be disposed of through your institution's official hazardous waste management program.[4][17] Do not dispose of this material in standard trash or down the drain.[16]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with Methyl 3-(chlorosulfonyl)-4-fluorobenzoate, ensuring a safe and productive laboratory environment.
References
- Synquest Labs. Methyl 3-fluorobenzoate Safety Data Sheet. Sourced from Synquest Labs product page. [URL not available]
- Thermo Fisher Scientific. Methyl 3-chlorobenzoate Safety Data Sheet. Sourced from Thermo Fisher Scientific product page. [URL not available]
- Apollo Scientific. Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet. (2022-05-20). Sourced from Apollo Scientific product page. [URL not available]
- Thermo Fisher Scientific. Methyl 2-(chlorosulfonyl)benzoate Safety Data Sheet. (2025-09-22). Sourced from Thermo Fisher Scientific product page. [URL not available]
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Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Sourced from NIOSH website. [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Sourced from a PDF on the CDC website. [URL not available]
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Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Sourced from Princeton EHS website. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15923429, Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Sourced from PubChem. [Link]
- CymitQuimica. Methyl 4-(chlorosulfonyl)-3-methylbenzoate Safety Data Sheet. (2024-12-19). Sourced from CymitQuimica product page. [URL not available]
- Synquest Labs. 4-Fluoro-3-methylbenzenesulfonyl chloride Safety Data Sheet. Sourced from Synquest Labs product page. [URL not available]
-
Quora. Why will sulfonic acid chlorides not react with water?. (2017-06-11). Sourced from Quora. [Link]
- Safety Data Sheets. p-Toluene sulfonyl chloride Safety Data Sheet. Sourced from a generic SDS provider. [URL not available]
-
Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. (2019-05-28). Sourced from r/chemhelp subreddit. [Link]
- Organic Process Research & Development. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides.
- Safety First. Handling Sulfuryl Chloride in Industrial Settings. Sourced from a chemical supplier blog. [URL not available]
- Fisher Scientific. 4-Fluorobenzoic acid Safety Data Sheet. (2025-12-19). Sourced from Fisher Scientific product page. [URL not available]
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Wikipedia. Sulfonyl halide. Sourced from Wikipedia. [Link]
- New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015-07-02). Sourced from NMSU safety website. [URL not available]
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Cole-Parmer. Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Sourced from Cole-Parmer website. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Sourced from Hazmat School blog. [Link]
-
Canadian Journal of Chemistry. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Sourced from Canadian Science Publishing. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
